BenchChemオンラインストアへようこそ!

Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt

squalene synthase mevalonate pathway cholesterol biosynthesis

Incadronate disodium (YM175, cimadronate), chemically ((cycloheptylamino)methylene)bis-phosphonic acid disodium salt, is a nitrogen-containing bisphosphonate originally developed by Yamanouchi Pharmaceutical. Unlike first-generation bisphosphonates, it bears a cycloheptylamino substituent on the geminal bisphosphonate backbone and acts as a potent inhibitor of bone resorption through direct osteoclast cytotoxicity and dual enzymatic targeting of the mevalonate pathway.

Molecular Formula C8H19NNaO6P2
Molecular Weight 310.18 g/mol
CAS No. 138330-18-4
Cat. No. B1671816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
CAS138330-18-4
Synonymscimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175
Molecular FormulaC8H19NNaO6P2
Molecular Weight310.18 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O.[Na]
InChIInChI=1S/C8H19NO6P2.Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);
InChIKeyNAGSSKDVBYWMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Incadronate Disodium (CAS 138330-18-4) — A Mechanistically Distinct Bisphosphonate for Osteoclast-Targeted Research and Hypercalcemia Intervention


Incadronate disodium (YM175, cimadronate), chemically ((cycloheptylamino)methylene)bis-phosphonic acid disodium salt, is a nitrogen-containing bisphosphonate originally developed by Yamanouchi Pharmaceutical [1]. Unlike first-generation bisphosphonates, it bears a cycloheptylamino substituent on the geminal bisphosphonate backbone and acts as a potent inhibitor of bone resorption through direct osteoclast cytotoxicity and dual enzymatic targeting of the mevalonate pathway [2]. Its pharmacological profile is distinguished from other aminobisphosphonates by nanomolar-level inhibition of squalene synthase in addition to farnesyl pyrophosphate synthase blockade [3].

Why Incadronate Disodium (CAS 138330-18-4) Cannot Be Assumed Interchangeable with Alendronate, Pamidronate, or First-Generation Bisphosphonates


Despite belonging to the nitrogen-containing bisphosphonate class, incadronate disodium exhibits a multi-target pharmacological fingerprint that is not replicated by alendronate, pamidronate, etidronate, or clodronate. Its cycloheptylamino moiety confers nanomolar inhibition of squalene synthase (Ki = 57 nM) — a target essentially untouched by alendronate (IC₅₀ > 10 µM) or pamidronate (IC₅₀ > 10 µM) — and renders etidronate and clodronate completely inactive in this assay [1]. Clinically meaningful differentiation extends to in vivo anti-hypercalcemic potency, where incadronate is 50-fold more potent than pamidronate and 10-fold more potent than alendronate in the same rat model [2], and to a direct osteoclast-cytotoxic mechanism absent in alendronate even at 10-fold higher concentrations [3]. These pharmacological divergences preclude generic interchange without confirmatory experimental validation.

Head-to-Head Quantitative Evidence for Incadronate Disodium (CAS 138330-18-4) Versus Key Bisphosphonate Comparators


Squalene Synthase Inhibition: Nanomolar Target Engagement Where Alendronate and Pamidronate Are Inactive

Incadronate (YM175) inhibits rat liver microsomal squalene synthase with a Ki of 57 nM, whereas alendronate and pamidronate show no meaningful inhibition (IC₅₀ > 10 µM, >175-fold weaker). Etidronate and clodronate are entirely inactive in this assay [1]. Incadronate also inhibits sterol biosynthesis from [¹⁴C]mevalonate in rat liver homogenate with an IC₅₀ of 17 nM, compared with 168 nM for alendronate and 420 nM for pamidronate — representing a 10-fold and 25-fold potency advantage, respectively [1].

squalene synthase mevalonate pathway cholesterol biosynthesis bisphosphonate selectivity

In Vivo Anti-Hypercalcemic Potency: 50-Fold and 10-Fold Superiority Over Pamidronate and Alendronate in a Standardized Rat Model

In a rat model of PTHrP-induced hypercalcemia, incadronate disodium (YM175) achieved an ED₅₀ of 0.041 mg/kg i.v. at 2 days post-administration. Under identical experimental conditions, pamidronate and alendronate were approximately 50-fold and 10-fold less potent, respectively [1]. The inhibitory effect of incadronate appeared within one day and persisted for at least three days after a single intravenous dose [1].

hypercalcemia of malignancy PTHrP bone resorption ED50

Bone Resorption Suppression: 1,000-Fold Greater Potency Than Etidronate (HEBP) and Clodronate (Cl₂MBP) in Rat Models

In a comparative rat study, YM175 (incadronate) suppressed bone resorption with a potency approximately 1,000 times greater than both HEBP (etidronate) and Cl₂MBP (clodronate) [1]. Critically, unlike HEBP, YM175 did not cause disturbance of calcification at effective anti-resorptive doses, as confirmed by histological examination [1]. The study attributed the anti-resorptive effect to a direct action on osteoclasts rather than systemic mineral homeostasis alteration [1].

osteoclast inhibition bone mineral density calcification sparing bisphosphonate potency ranking

Direct Osteoclast Cytotoxicity: A Mechanism Absent in Alendronate Even at Supra-Therapeutic Concentrations

In isolated rabbit osteoclasts, incadronate (YM175) at 3 × 10⁻⁴ M and 3 × 10⁻³ M caused significant creatine phosphokinase (CPK) release, membrane damage, and reduced cell viability (trypan blue exclusion) within 24 hours. In stark contrast, alendronate at concentrations up to 3 × 10⁻³ M — a 10-fold higher concentration — produced no significant CPK release and no reduction in osteoclast viability relative to untreated controls [1]. This divergence was corroborated in vivo: intravenous incadronate at 25 mmol/kg elevated plasma CPK in rats, whereas alendronate at the same dose did not [1].

osteoclast apoptosis bisphosphonate cytotoxicity CPK release mechanism of action

Tumor-Induced Osteolysis: Superior Inhibition Compared with Pamidronate (AHPrBP) and Etidronate (HEBP) in a Mouse Calvarial Model

In the MBT-2 murine bladder tumor calvarial model, YM175 (incadronate) was compared with AHPrBP (pamidronate) and HEBP (etidronate) for inhibition of tumor-induced bone destruction. The rank order of potency was YM175 > AHPrBP = HEBP [1]. YM175 was effective both when administered preventively before establishment of bone resorption and therapeutically after tumor-induced osteolysis was already underway, with no apparent effect on MBT-2 tumor growth itself [1].

tumor-induced osteolysis MBT-2 bladder tumor bone metastasis preventive and therapeutic efficacy

Pharmacokinetic Distinction: Rapid Plasma Clearance and High Renal Excretion Versus Alendronate's Decade-Long Skeletal Retention

Incadronate exhibits biphasic plasma elimination with a terminal half-life (t₁/₂β) of 1.58–1.98 hours in healthy volunteers, and 55.1–69.5% of the intravenous dose is excreted unchanged in urine within 24 hours [1]. This contrasts sharply with alendronate, whose terminal plasma half-life exceeds 10 years due to prolonged skeletal sequestration, with only 30–50% renal excretion in 24 hours [2]. In hypercalcemic patients, incadronate's urinary excretion drops to ~10.5% of the dose, reflecting enhanced bone uptake under high-turnover conditions [1].

pharmacokinetics renal clearance half-life bone uptake bisphosphonate elimination

Evidence-Backed Experimental and Industrial Application Scenarios for Incadronate Disodium (CAS 138330-18-4)


Investigating Squalene Synthase-Dependent Cholesterol Biosynthesis Inhibition in Osteoclasts and Macrophages

Incadronate disodium is the only clinically studied bisphosphonate with validated nanomolar squalene synthase inhibition (Ki = 57 nM), while alendronate and pamidronate are essentially inactive at this target (IC₅₀ > 10 µM) [1]. It also inhibits sterol biosynthesis in J774 macrophages (IC₅₀ = 64 µM) and rat liver in vivo (ED₅₀ = 30 mg/kg s.c.) [1]. Researchers studying the intersection of bisphosphonate pharmacology and cholesterol metabolism should select incadronate as a mechanistically unique probe to dissect squalene synthase-dependent vs. FPPS-dependent cellular effects.

Acute Hypercalcemia of Malignancy: Preclinical Modeling of High-Potency Anti-Resorptive Intervention

With an ED₅₀ of 0.041 mg/kg i.v. for suppressing PTHrP-induced hypercalcemia — 50-fold more potent than pamidronate and 10-fold more potent than alendronate in the same model — incadronate is the highest-potency aminobisphosphonate tested in this standardized in vivo paradigm [2]. Its rapid onset (day 1) and sustained effect (≥3 days) combined with short plasma half-life (t₁/₂β 1.58–1.98 h) [3] make it an ideal candidate for preclinical studies modeling acute hypercalcemic crisis intervention.

Bone-Tumor Microenvironment Studies Requiring Osteoclast-Selective Cytotoxicity Without Direct Anti-Tumor Effect

Incadronate inhibits tumor-induced osteolysis (MBT-2 bladder tumor model) with greater efficacy than pamidronate and etidronate, without affecting tumor growth [4]. Simultaneously, it exerts direct cytotoxicity on mature osteoclasts (viability loss at ≥3 × 10⁻⁴ M) — a property absent in alendronate [5]. This dual profile of osteoclast-specific cytotoxicity plus tumor-microenvironment bone protection enables clean experimental dissection of osteoclast-dependent tumor progression mechanisms.

Comparative Bisphosphonate Toxicology: Discriminating Calcification-Sparing Anti-Resorptive Activity from Mineralization Impairment

Unlike etidronate (HEBP), which impairs calcification at anti-resorptive doses, incadronate suppresses bone resorption with ~1,000-fold greater potency and no detectable mineralization defect in rat models [6]. For industrial toxicology screening or academic studies seeking a high-potency bisphosphonate that cleanly separates bone resorption inhibition from mineralization toxicity, incadronate provides a well-characterized reference compound with published histological evidence of calcification sparing.

Quote Request

Request a Quote for Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.